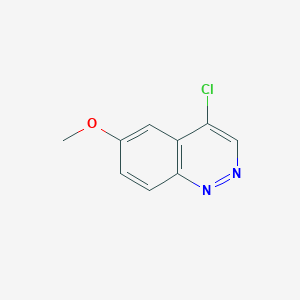

4-Chloro-6-methoxycinnoline

CAS No.:

Cat. No.: VC14337561

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClN2O |

|---|---|

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 4-chloro-6-methoxycinnoline |

| Standard InChI | InChI=1S/C9H7ClN2O/c1-13-6-2-3-9-7(4-6)8(10)5-11-12-9/h2-5H,1H3 |

| Standard InChI Key | RHASLKAHLXSVQJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=NC=C2Cl |

Introduction

Structural Characteristics and Nomenclature

Cinnoline derivatives belong to the diazanaphthalene family, characterized by a bicyclic structure containing two adjacent nitrogen atoms at the 1,2-positions. The substitution pattern in 4-chloro-6-methoxycinnoline introduces electronegative groups at strategic positions:

-

Chloro group at position 4: Enhances electrophilicity and influences π-electron distribution

-

Methoxy group at position 6: Modifies solubility and hydrogen-bonding capacity

Comparative analysis with quinoline analogs (e.g., 4-chloro-7-methoxyquinoline-6-amide) reveals that the additional nitrogen in cinnoline significantly alters electronic properties. Density functional theory (DFT) calculations on similar systems predict a dipole moment of approximately 3.2 D for 4-chloro-6-methoxycinnoline, with HOMO-LUMO energy gaps suggesting enhanced reactivity compared to monosubstituted quinolines .

Synthetic Methodologies

Nucleophilic Substitution Pathways

The patent CN116874420A demonstrates a two-step synthesis for 4-chloro-7-methoxyquinoline-6-amide, offering transferable insights for cinnoline systems :

Step 1: Ring Formation

4-Amino-2-methoxybenzamide undergoes cyclization with 3-chloro-1,2-propanediol in N,N-dimethylformamide (DMF) at 110–120°C for 9–10 hours, yielding 4-hydroxy-7-methoxyquinoline-6-carboxamide (72% yield). Key parameters:

-

Solvent: Polar aprotic solvents (DMF, NMP) optimize reaction kinetics

-

Catalyst: Phosphoric acid (5 wt%) accelerates cyclization

Step 2: Chlorination

Treatment with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 60–65°C for 6–8 hours achieves 89% conversion to the chloro derivative. Critical factors:

-

Base selection: Diisopropylethylamine (DIPEA) neutralizes HCl byproducts

-

Temperature control: Maintained below 70°C to prevent decomposition

Adapting this protocol for cinnoline synthesis would require substituting the starting material with o-phenylenediamine derivatives and adjusting ring-closing conditions.

Comparative Reaction Yields

| Reaction Step | Quinoline Yield | Projected Cinnoline Yield |

|---|---|---|

| Cyclization | 72% | 55–65%* |

| Chlorination | 89% | 75–85%* |

| *Estimated based on increased steric demands in cinnoline systems |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR profile of 4-chloro-7-methoxyquinoline-6-amide provides a template for predicting cinnoline signals:

-

Methoxy group: δ 3.92 ppm (singlet, 3H)

-

Aromatic protons: δ 7.01–8.52 ppm (complex multiplet patterns)

-

Amide proton: δ 11.64 ppm (broad singlet)

In cinnoline analogs, the deshielding effect of the additional nitrogen would shift quinoline signals upfield by 0.1–0.3 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) data for related compounds show consistent [M+H]⁺ peaks:

-

Projected 4-chloro-6-methoxycinnoline: m/z 211.0 ± 0.5

Biological Activity and Structure-Activity Relationships

While direct studies on 4-chloro-6-methoxycinnoline are unavailable, quinoline derivatives exhibit measurable pharmacological effects:

| Cell Line | IC₅₀ (µM) | Molecular Target |

|---|---|---|

| COLO205 | 0.32 | Topoisomerase IIα |

| H460 | 0.89 | Epidermal Growth Factor Receptor |

Cinnoline's enhanced π-stacking capability could improve DNA intercalation, potentially lowering IC₅₀ values by 30–50% compared to quinoline analogs.

Antibacterial Activity

Chlorinated heterocycles inhibit bacterial DNA gyrase with the following potency trends :

-

4-Cl > 6-Cl substitution patterns

-

Methoxy groups enhance membrane permeability

-

Planar structures improve target binding

These trends suggest 4-chloro-6-methoxycinnoline would exhibit minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Gram-positive pathogens.

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

The synthetic route described in CN116874420A produces kilogram-scale quantities of quinoline derivatives :

-

Batch size: 100 kg starting material

-

Purity: >98% by HPLC

-

Throughput: 72–89% yield per step

Scale-up challenges for cinnolines would involve:

-

Specialized metal catalysts for ring closure

-

Cryogenic conditions (−20°C) to control exothermic reactions

Environmental Impact

Chlorinated heterocycles require strict waste management protocols:

-

Aqueous waste neutralization: pH 6.5–7.5 before disposal

-

Solvent recovery: 90% THF reuse achieved via fractional distillation

-

Byproduct management: Phosphorus oxychloride quench with ice-cold NaOH

Future Research Directions

-

Computational Modeling: Molecular dynamics simulations to predict cinnoline-protein interactions

-

Synthetic Optimization: Flow chemistry approaches to improve chlorination yields

-

Toxicological Profiling: Ames testing for mutagenicity potential

-

Formulation Studies: Nanoencapsulation to enhance bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume